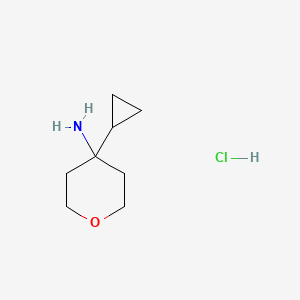

4-Cyclopropyloxan-4-amine hydrochloride

Description

Significance of Amine Scaffolds in Medicinal Chemistry Research

The amine functional group is a cornerstone of medicinal chemistry, found in a vast array of natural products, pharmaceuticals, and agrochemicals. Amines are organic compounds characterized by a nitrogen atom with a lone pair of electrons, which renders them basic and nucleophilic. This reactivity is fundamental to their role in both chemical synthesis and biological interactions.

In drug design, the amine group is crucial for several reasons. Its ability to form hydrogen bonds and engage in electrostatic interactions allows amine-containing molecules to bind effectively to biological targets such as enzymes, receptors, and nucleic acids. Many drugs, including antibiotics, antidepressants, and antivirals, feature amine scaffolds as essential components for their therapeutic activity. The lone pair of electrons on the nitrogen atom can accept a proton, allowing the molecule to exist in a charged, water-soluble form, which can be critical for drug formulation and pharmacokinetic properties. The versatility of amines enables them to serve as key intermediates in the construction of more complex molecules, making them indispensable tools for synthetic chemists in drug discovery.

Role of Substituted Oxane Ring Systems in Chemical Biology Investigations

The oxane ring, also known as tetrahydropyran (B127337), is a six-membered heterocyclic ether. This structural motif is prevalent in many natural products and has found increasing use in medicinal chemistry. As a fundamental component of molecular scaffolds, ring systems like oxane are crucial in defining the three-dimensional shape, electron distribution, and target-binding characteristics of a molecule. researchgate.net

The incorporation of a substituted oxane ring can significantly influence a compound's physicochemical properties. For instance, related cyclic ethers like oxetanes are known to improve aqueous solubility, enhance metabolic stability, and lower the lipophilicity of drug candidates. acs.org The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the saturated, non-planar nature of the oxane ring provides access to three-dimensional chemical space, a desirable trait in modern drug discovery that can lead to improved target selectivity and better pharmacokinetic profiles compared to flat, aromatic structures. nih.gov The stability and defined conformational preference of the oxane ring can also serve to orient appended functional groups in a precise manner, optimizing their interaction with a binding site.

Overview of Cyclopropyl-Containing Moieties in Contemporary Pharmaceutical Research

The cyclopropyl (B3062369) group is the smallest possible carbocyclic ring, consisting of three carbon atoms. Despite its simple structure, it imparts a unique set of steric and electronic properties to molecules, making it a highly valued substituent in pharmaceutical research. The inclusion of a cyclopropyl moiety can have profound effects on the biological activity and pharmacokinetic profile of a drug candidate.

One of the key features of the cyclopropyl group is its strained ring system, which gives the C-C bonds enhanced π-character. This unique electronic nature allows it to interact with biological targets in ways that larger alkyl groups cannot. In medicinal chemistry, the cyclopropyl group is often used as a "metabolic blocker." Its robust C-H bonds are less susceptible to enzymatic oxidation by cytochrome P450 enzymes, which can increase the metabolic stability and half-life of a drug. Furthermore, the rigid, compact nature of the cyclopropyl ring can introduce conformational constraints, locking a molecule into a bioactive conformation and thereby enhancing its potency. The cyclopropylamine (B47189) moiety, in particular, is an important subclass that combines the unique properties of the cyclopropane (B1198618) ring with the presence of a donor nitrogen atom. nih.gov However, it is also a subject of research into potential bioactivation, as the cyclopropylamine substructure can be oxidized to form reactive intermediates. acs.org

The following table summarizes the key contributions of the cyclopropyl group in pharmaceutical research:

| Property Influenced | Effect of Cyclopropyl Moiety |

| Metabolic Stability | Often increases by protecting adjacent sites from oxidation. |

| Potency | Can enhance potency by inducing a favorable binding conformation. |

| Lipophilicity | Can modulate lipophilicity, often serving as a less lipophilic replacement for larger alkyl groups. |

| Aqueous Solubility | May improve solubility compared to other, more greasy fragments. |

| Target Binding | Unique electronic properties can lead to novel interactions with target proteins. |

| Conformation | Acts as a rigid scaffold, restricting conformational flexibility. |

Current Research Landscape and Academic Focus on 4-Cyclopropyloxan-4-amine (B13063505) Hydrochloride

A review of the current scientific literature indicates that 4-Cyclopropyloxan-4-amine hydrochloride is not itself the subject of extensive, direct academic investigation as an end-product or therapeutic agent. Instead, its primary role in the research landscape appears to be that of a specialized chemical building block or synthetic intermediate. bldpharm.combldpharm.com

The compound is commercially available from various chemical suppliers, which is typical for reagents used in discovery chemistry. bldpharm.combldpharm.com Its structure is strategically designed, combining the three valuable motifs discussed previously: the versatile amine handle for further chemical reactions, the property-modulating oxane ring, and the potency- and stability-enhancing cyclopropyl group. Researchers in medicinal and organic chemistry would likely acquire this compound to incorporate its unique spirocyclic diamine-ether structure into larger, more complex molecules. The hydrochloride salt form ensures stability and improves handling characteristics, such as solubility in certain solvents.

Therefore, the academic focus is not on the compound itself, but on the potential of the novel scaffolds that can be synthesized from it. It serves as a starting material for creating new chemical entities that are then screened for biological activity against various therapeutic targets. Its value lies in providing a synthetically accessible, three-dimensional core that can be elaborated upon to explore new areas of chemical space in the quest for next-generation pharmaceuticals.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-cyclopropyloxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-8(7-1-2-7)3-5-10-6-4-8;/h7H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMSLQUNSZUKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCOCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropyloxan 4 Amine Hydrochloride

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 4-Cyclopropyloxan-4-amine (B13063505) hydrochloride suggests logical bond disconnections to simplify the target molecule into more readily available starting materials. Two primary retrosynthetic pathways are considered:

C-N Bond Disconnection: The most direct disconnection is that of the carbon-nitrogen bond at the C4 position. This pathway leads back to a key intermediate, 4-cyclopropyloxan-4-one, and an ammonia (B1221849) equivalent. This approach is highly convergent, suggesting that a final amination step on a pre-formed cyclopropyl-substituted oxanone would yield the desired amine.

C-C Bond Disconnection: An alternative disconnection involves cleaving the bond between the cyclopropyl (B3062369) ring and the oxane ring. This route leads to a 4-aminooxane synthon and a cyclopropyl synthon. This pathway would require the formation of a carbon-carbon bond on a pre-existing amino-oxane scaffold, which can be more complex than the C-N bond formation strategy.

Considering the efficiency and availability of starting materials, the C-N bond disconnection, which relies on the synthesis and subsequent amination of a ketone intermediate, represents a more strategically sound approach.

Precursor Synthesis and Starting Material Considerations

The successful synthesis of the target compound relies on the efficient preparation of key precursors for both the cyclopropyl moiety and the oxane ring.

Cyclopropyl-Containing Precursors for Compound Construction

The cyclopropyl group is a valuable structural motif in medicinal chemistry. Several methods exist for the synthesis of cyclopropyl-containing building blocks suitable for incorporation into the target structure.

| Method | Description | Starting Material(s) | Key Reagents | Ref. |

| Reductive Amination | The reaction of a cyclopropyl aldehyde with ammonia or a primary amine in the presence of a reducing agent. | Cyclopropanecarboxaldehyde | NH3, H2/Catalyst, NaBH4 | longdom.org |

| Amination of Cyclopropanol (B106826) | Direct conversion of cyclopropanol to cyclopropylamine (B47189) using ammonia or its derivatives, often catalyzed. | Cyclopropanol | NH3, Catalysts | longdom.org |

| From Cyclopropyl Halides | Nucleophilic substitution of a halogen on a cyclopropane (B1198618) ring with an amine source. | Cyclopropyl chloride | NH3 or Amines | longdom.org |

| Curtius Rearrangement | A multi-step process converting a carboxylic acid into a primary amine via an acyl azide (B81097) intermediate. | 1-Cyclopropylcyclopropanecarboxylic acid | Ethyl chloroformate, NaN3, then HCl | nih.gov |

| From γ-Butyrolactone | A multi-step industrial process involving ring cleavage, esterification, cyclization, and Hofmann reaction. | γ-Butyrolactone | HCl, NaOH, NaOCl | google.com |

These methods provide access to precursors like cyclopropylamine, which is a crucial reagent for the reductive amination pathway, or other functionalized cyclopropanes that could be used in alternative synthetic routes. longdom.orgnih.govgoogle.com

Oxane Ring Synthesis Strategies

The oxane (tetrahydropyran) ring is a prevalent heterocyclic scaffold. While numerous methods exist for its de novo synthesis, a common and practical approach for the target molecule is to utilize a commercially available, pre-formed ring system.

For more complex or substituted oxane rings, several general synthetic strategies are employed:

| Strategy | Description | Key Features | Ref. |

| Prins Cyclization | An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a 4-hydroxytetrahydropyran. | Forms C-C and C-O bonds in one step. | organic-chemistry.org |

| Intramolecular Hydroalkoxylation | The cyclization of δ-hydroxy olefins, often catalyzed by transition metals like gold or platinum. | Forms the C-O bond of the ring. | organic-chemistry.org |

| Epoxide Ring Opening | Intramolecular ring-opening of 4,5-epoxy alcohols can be directed to form the six-membered oxane ring. | Requires control over regioselectivity (6-endo vs. 5-exo cyclization). | nih.gov |

Given the structure of 4-Cyclopropyloxan-4-amine, starting with the readily available Tetrahydro-4H-pyran-4-one is the most efficient strategy.

Direct Synthetic Routes to 4-Cyclopropyloxan-4-amine Hydrochloride

With the key precursors established, the assembly of the final molecule can proceed through direct amination or reductive amination, followed by salt formation.

Amination Protocols

A direct amination protocol would typically begin with the addition of a cyclopropyl nucleophile to tetrahydro-4H-pyran-4-one, generating a tertiary alcohol intermediate, 4-cyclopropyltetrahydropyran-4-ol. The hydroxyl group, being a poor leaving group, must be activated before nucleophilic substitution with an amine source can occur.

The process involves:

Activation of the Hydroxyl Group: The tertiary alcohol is converted into a better leaving group, such as a tosylate, mesylate, or halide.

Nucleophilic Substitution: The activated intermediate is then treated with an ammonia equivalent. This can be achieved using ammonia directly, often under pressure, or through a two-step sequence such as substitution with sodium azide (NaN₃) followed by reduction of the resulting azide to the primary amine.

Salt Formation: The final amine is treated with hydrochloric acid (HCl) in an appropriate organic solvent, such as diethyl ether or isopropanol (B130326), to precipitate the stable hydrochloride salt. youtube.comoxfordreference.comspectroscopyonline.com

Reductive Amination Approaches

Reductive amination is a highly efficient and widely used one-pot method for the synthesis of amines from carbonyl compounds. organic-chemistry.org This approach is arguably the most direct route to 4-Cyclopropyloxan-4-amine. The reaction involves the condensation of a ketone (Tetrahydro-4H-pyran-4-one) with a primary amine (cyclopropylamine) to form an intermediate iminium ion, which is then reduced in situ by a hydride reagent to yield the target tertiary amine.

Key aspects of this approach include:

Reaction Conditions: The reaction is typically carried out under mildly acidic conditions, which are necessary to catalyze the formation of the iminium ion intermediate.

Reducing Agents: A variety of reducing agents can be used, with some offering advantages in terms of selectivity and handling. Sodium triacetoxyborohydride (B8407120) is particularly mild and selective, while sodium cyanoborohydride is also effective but requires careful handling due to its toxicity. organic-chemistry.org

| Reducing Agent | Chemical Formula | Key Characteristics & Solvents |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and selective; does not readily reduce aldehydes or ketones. Sensitive to water. Common solvents include dichloroethane (DCE) and tetrahydrofuran (B95107) (THF). |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces iminium ions in the presence of carbonyls. Toxic (generates HCN in strong acid). Common solvent is methanol (B129727) (MeOH). |

| Sodium Borohydride (B1222165) | NaBH₄ | Can reduce both the iminium ion and the starting ketone. Typically added after the imine has had time to form. Common solvents are MeOH and ethanol (B145695) (EtOH). |

Following the reductive amination, the resulting free base of 4-Cyclopropyloxan-4-amine is converted to its hydrochloride salt by treatment with HCl to ensure stability and facilitate isolation. youtube.comoxfordreference.comualberta.ca

Cyclization Reactions in Compound Synthesis

The formation of the central oxane (tetrahydropyran) ring is a critical step in the synthesis of this compound. Several robust cyclization strategies can be envisioned for the construction of this saturated six-membered heterocycle. These methods typically involve the formation of a key carbon-oxygen bond to close the ring.

One of the most common and effective methods for the synthesis of cyclic ethers is the intramolecular Williamson etherification . This reaction involves a deprotonated alcohol (alkoxide) acting as a nucleophile to displace a leaving group, such as a halide or a sulfonate ester, within the same molecule. For the synthesis of a 4-substituted oxane, a suitable acyclic precursor would be a 1,5-diol derivative where one of the hydroxyl groups is converted into a good leaving group.

Another powerful technique is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. organic-chemistry.org This reaction proceeds through a carbocation intermediate, which is then trapped by the hydroxyl group to form the tetrahydropyran (B127337) ring. The conditions for Prins cyclizations can be mild, and the reaction often exhibits high stereoselectivity. organic-chemistry.org

Intramolecular hydroalkoxylation of alkenes offers a direct method for the formation of cyclic ethers. organic-chemistry.org In this approach, a hydroxyl group adds across a carbon-carbon double bond within the same molecule, typically catalyzed by a transition metal complex. This method is advantageous for its atom economy.

Finally, the intramolecular ring-opening of epoxides can be a regioselective route to substituted tetrahydropyrans. nih.gov A 4,5-epoxy alcohol can undergo an intramolecular nucleophilic attack by the hydroxyl group at either the C4 or C5 position of the epoxide. Under acidic conditions, the regioselectivity of the ring-opening can be controlled to favor the formation of the six-membered tetrahydropyran ring. nih.gov

Alternative Synthetic Pathways and Novel Method Development

A plausible and efficient synthetic pathway to this compound can be designed starting from the commercially available tetrahydropyran-4-one. This approach introduces the key functional groups sequentially onto the pre-formed oxane ring.

Step 1: Nucleophilic Addition of a Cyclopropyl Group

The synthesis would commence with the nucleophilic addition of a cyclopropyl group to the carbonyl carbon of tetrahydropyran-4-one. This can be effectively achieved using a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or cyclopropyllithium. This reaction transforms the ketone into a tertiary alcohol, yielding 4-cyclopropyl-tetrahydropyran-4-ol.

Step 2: Introduction of the Amine Functionality

The hydroxyl group of 4-cyclopropyl-tetrahydropyran-4-ol can be converted into an amine through a variety of methods. One common approach is a two-step sequence involving the conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent.

Alternatively, a more direct route is the Ritter reaction , where the tertiary alcohol is reacted with a nitrile (e.g., acetonitrile) under strong acidic conditions to form an N-alkyl amide, which can then be hydrolyzed to the primary amine.

A particularly attractive method is reductive amination of the intermediate tertiary alcohol. While direct reductive amination of a tertiary alcohol is not feasible, it can be dehydrated to the corresponding alkene, which can then undergo hydroboration-oxidation to a primary alcohol, followed by conversion to an amine. A more direct, albeit challenging, approach would be a substitution reaction where the hydroxyl group is first activated.

Scalable Synthesis and Process Optimization for Research Scale Production

Transitioning a synthetic route from a discovery to a research-scale production (tens to hundreds of grams) requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility.

For the proposed pathway starting from tetrahydropyran-4-one, several factors would need to be considered for scale-up:

Grignard Reaction: The preparation and use of Grignard reagents are exothermic and require strict control of temperature and moisture. On a larger scale, efficient stirring and cooling are crucial. The work-up procedure would need to be optimized to handle larger volumes of aqueous and organic phases safely.

Amination Step: If proceeding through a nucleophilic substitution, the choice of solvent, temperature, and reaction time would need to be carefully optimized to maximize yield and minimize side reactions. Purification by column chromatography, which is common at the discovery scale, may become impractical. Crystallization or distillation would be preferred purification methods.

Reagent and Solvent Selection: The cost and safety of all reagents and solvents are critical considerations for scalable synthesis. Where possible, less hazardous and more environmentally benign alternatives should be explored.

The following table summarizes key considerations for scaling up the proposed synthesis:

| Reaction Step | Parameter to Optimize | Considerations for Scale-Up |

| Cyclopropylation | Temperature Control | Exothermic reaction requires efficient cooling. |

| Solvent Choice | Anhydrous ether or THF are common but have safety considerations. | |

| Work-up | Handling of large volumes of aqueous and organic layers. | |

| Amination (via substitution) | Leaving Group | Choice of tosyl, mesyl, or halide affects reactivity and cost. |

| Amine Source | Use of ammonia gas vs. ammonium (B1175870) hydroxide (B78521) solution. | |

| Purification | Minimizing the need for chromatography by optimizing for crystalline intermediates. | |

| Hydrochloride Formation | HCl Source | Gaseous HCl vs. HCl solution in an organic solvent. |

| Crystallization Solvent | Affects crystal form, yield, and purity. |

Hydrochloride Salt Formation and Crystallization Techniques

The final step in the synthesis is the formation of the hydrochloride salt of 4-Cyclopropyloxan-4-amine, which is often preferred for its improved stability and handling properties compared to the free base. organic-chemistry.orgyoutube.com

The formation of the hydrochloride salt is typically achieved by reacting the free amine with hydrochloric acid. youtube.com This can be done by several methods:

Using Gaseous Hydrogen Chloride: Bubbling dry hydrogen chloride gas through a solution of the amine in an anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) is a common method that often leads to the direct precipitation of the crystalline hydrochloride salt.

Using a Solution of HCl in an Organic Solvent: A solution of hydrogen chloride in a solvent like diethyl ether, dioxane, or isopropanol can be added to a solution of the amine. This method offers better control over the stoichiometry of the acid addition.

Crystallization Techniques:

Once the hydrochloride salt is formed, obtaining a crystalline solid is crucial for purification and characterization. The choice of solvent is critical for successful crystallization. acs.orgnih.gov The ideal solvent system is one in which the salt has low solubility at room temperature but is soluble at elevated temperatures.

Common crystallization techniques include:

Slow Evaporation: A solution of the salt is allowed to stand, and the solvent slowly evaporates, leading to the formation of crystals. nih.gov

Cooling Crystallization: A saturated solution of the salt at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Anti-Solvent Addition: An "anti-solvent" (a solvent in which the salt is insoluble) is slowly added to a solution of the salt, inducing precipitation and crystallization.

The resulting crystalline solid would be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. The purity and identity of the final product would be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Structural Elucidation and Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Cyclopropyloxan-4-amine (B13063505) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is utilized to assign all proton and carbon signals and confirm the compound's constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms present in a molecule. The spectrum of 4-Cyclopropyloxan-4-amine hydrochloride is characterized by distinct signals corresponding to the cyclopropyl (B3062369) and oxane ring protons, as well as the amine protons. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms and the anisotropic effects of the cyclopropyl ring.

The protons on the oxane ring adjacent to the oxygen atom (positions 2 and 6) are expected to appear in the downfield region, typically between 3.5 and 4.0 ppm, due to the deshielding effect of the oxygen. The protons at positions 3 and 5 would resonate further upfield. The protons of the cyclopropyl group typically appear in a highly shielded region, often between 0 and 1 ppm. The amine protons are expected to show a broad signal, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.4 - 0.6 | Multiplet |

| Cyclopropyl CH | 0.7 - 0.9 | Multiplet |

| Oxane CH₂ (positions 3, 5) | 1.8 - 2.2 | Multiplet |

| Oxane CH₂ (positions 2, 6) | 3.6 - 4.0 | Multiplet |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The quaternary carbon atom of the oxane ring bonded to both the cyclopropyl group and the amine (C4) would appear as a key signal. The carbons adjacent to the oxygen atom (C2 and C6) are expected to be significantly deshielded and thus appear at a lower field. The carbons of the cyclopropyl group will resonate at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 15 - 25 |

| Oxane C3, C5 | 30 - 40 |

| Oxane C4 | 55 - 65 |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be used to trace the proton-proton connectivities within the oxane and cyclopropyl rings.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): An HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Mass Spectrometry (MS) for Molecular Identity and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to investigate its fragmentation patterns, which provides further structural evidence and helps in identifying potential impurities.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For 4-Cyclopropyloxan-4-amine (the free base), the exact mass of its protonated form [M+H]⁺ would be measured and compared to the theoretical mass calculated from its chemical formula (C₈H₁₆NO⁺). The close agreement between the measured and theoretical mass would confirm the elemental composition.

Table 3: HRMS Data for the Protonated Free Base of the Target Compound

| Ion | Chemical Formula | Theoretical m/z |

|---|

Note: The hydrochloride salt itself is not typically observed directly in the mass spectrum; the analysis is performed on the cationic form of the amine.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the protonated parent ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the molecule's structure.

The fragmentation of the [M+H]⁺ ion of 4-Cyclopropyloxan-4-amine would be expected to proceed through characteristic pathways, such as the loss of the cyclopropyl group or cleavage of the oxane ring. The analysis of these fragmentation patterns provides an additional layer of structural confirmation and can be used to distinguish it from potential isomers.

Ion Trap Mass Spectrometry Applications

Ion trap mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pathways of a compound, which are crucial for its structural elucidation. In a typical application for this compound, the molecule would be ionized, and the resulting precursor ion would be isolated in the ion trap. Subsequent collision-induced dissociation would generate a series of product ions, revealing the connectivity of the atoms.

Table 1: Predicted Ion Trap Mass Spectrometry Data for this compound

| Analysis Type | Predicted Data |

| Molecular Formula | C₈H₁₅NO • HCl |

| Monoisotopic Mass | 177.0920 g/mol (for the free base) |

| Expected Precursor Ion (m/z) | [M+H]⁺ |

Note: The data in this table is predicted based on the known chemical structure, as specific experimental data from academic research is not publicly available.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the amine, ether, and alkyl groups.

A comprehensive, peer-reviewed infrared spectrum for this specific compound is not currently published. However, based on its known functional groups, a theoretical spectrum can be predicted.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amine Salt (N-H) | 3200-2800 | Stretching |

| C-H (Cyclopropyl & Oxane) | 3000-2850 | Stretching |

| C-O (Ether in Oxane) | 1150-1085 | Stretching |

| N-H | 1650-1580 | Bending |

| C-N | 1250-1020 | Stretching |

Note: This table represents expected absorption ranges for the functional groups present in the molecule. An actual experimental spectrum is required for definitive peak assignments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of the cyclopropyl and oxane rings in this compound, as well as details of the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

A search of academic and crystallographic databases reveals that the crystal structure of this compound has not been publicly reported. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available.

Table 3: Required X-ray Crystallography Data for this compound (Not Yet Available)

| Crystallographic Parameter | Data to be Determined |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Not Determined |

| Atomic Coordinates | Not Determined |

| Hydrogen Bonding Interactions | Not Determined |

The absence of this data precludes a detailed discussion of the solid-state conformation and packing of this molecule.

Advanced Analytical Methodologies for Research Purity and Quantification

Chromatographic Methods for Quantitative Determination in Research Samples

Chromatography is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For a polar molecule like 4-Cyclopropyloxan-4-amine (B13063505) hydrochloride, liquid chromatography is particularly well-suited.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of pharmaceutical compounds and research chemicals. nih.govjchr.org The development of an HPLC method for 4-Cyclopropyloxan-4-amine hydrochloride involves a systematic approach to optimize separation and detection, followed by rigorous validation to ensure the method is fit for its intended purpose. nih.goveuropa.eu

A typical method development process aims to achieve a symmetrical peak shape for the main analyte, good resolution from any impurities, and a reasonable analysis time. nih.gov For amine-containing compounds, peak tailing can be a common issue, which is often mitigated by using specific columns or mobile phase additives.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology operates at higher pressures than conventional HPLC, resulting in substantially faster analysis times, improved resolution, and enhanced sensitivity. nih.gov For the analysis of this compound, UPLC applications can offer significant advantages, particularly in high-throughput screening environments or when analyzing complex research samples containing multiple closely related impurities. The increased peak capacity allows for better separation of structurally similar compounds within a much shorter run time. nih.gov

The choice of stationary and mobile phases is the most critical factor in achieving successful chromatographic separation. nih.gov

Stationary Phase: For polar compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach. A C18 (octadecylsilyl) column is a versatile and widely used stationary phase that provides excellent retention and separation for a broad range of molecules. jchr.org These columns are robust and offer good peak shape. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. nih.gov Acetonitrile or methanol (B129727) are common organic modifiers, often mixed with purified water. nih.gov To improve peak shape and control the ionization state of the amine group, the pH of the aqueous portion is often adjusted using buffers (e.g., phosphate (B84403) buffer) or additives like formic acid or triethylamine. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure that both early and late-eluting impurities are effectively separated and eluted within a single analytical run. nih.gov

Fine-tuning chromatographic parameters is essential for achieving optimal performance. Key parameters include:

Flow Rate: A typical flow rate for standard HPLC columns (e.g., 4.6 mm internal diameter) is around 1.0 mL/min. nih.govjchr.org Adjusting the flow rate can influence analysis time, resolution, and backpressure.

Column Temperature: Maintaining a constant and often slightly elevated column temperature (e.g., 30-40 °C) can improve peak symmetry, reduce mobile phase viscosity, and enhance reproducibility. nih.gov

Injection Volume: The volume of the sample injected onto the column (e.g., 5-10 µL) is optimized to provide a sufficient detector response without causing column overload, which can lead to peak distortion. nih.gov

Detection Wavelength: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) is often necessary. Alternatively, more universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) can be employed.

A representative set of optimized HPLC parameters is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended use. europa.euscispace.com According to International Council for Harmonisation (ICH) guidelines, key validation parameters include: jchr.org

Accuracy: The closeness of test results to the true value. It is often assessed by recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). jchr.org

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. scispace.com

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

The results of these validation studies are compiled to confirm the method's performance.

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | 0.9995 | r² ≥ 0.999 |

| Range | 1 - 100 µg/mL | Defined by Linearity |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (Repeatability, %RSD) | 0.85% | ≤ 2.0% |

| Precision (Intermediate, %RSD) | 1.20% | ≤ 2.0% |

Impurity Profiling and Identification in Synthetic and Research Batches

Impurity profiling is the identification and quantification of all potential impurities present in a research compound or pharmaceutical substance. researchgate.net Impurities can originate from various sources, including the synthetic route (starting materials, reagents, intermediates, and by-products) or degradation of the final compound. nih.govresearchgate.net

For this compound, potential process-related impurities could include isomers, precursors, or compounds formed from side reactions. Degradation impurities might arise from hydrolysis, oxidation, or other chemical transformations. The established HPLC or UPLC method is used to separate these impurities from the main compound. rjptonline.org

Identification of unknown impurities typically requires more advanced techniques. Fractions corresponding to impurity peaks can be collected from the HPLC eluent and subjected to further analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their chemical structures. researchgate.netnih.gov This detailed characterization is essential for understanding the purity of research batches and ensuring the quality of experimental data. researchgate.net

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic acid |

| Triethylamine |

Detection and Characterization of Process-Related Impurities

The identification and characterization of impurities are fundamental aspects of pharmaceutical development. Process-related impurities can arise from starting materials, intermediates, reagents, or side reactions during the synthesis of this compound.

A comprehensive search of scientific literature and chemical databases did not yield specific information on the process-related impurities for this compound. In a typical scenario, the analysis for such impurities would involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This powerful combination allows for the separation of the main compound from its impurities and provides mass information that is crucial for structural elucidation. Techniques like nuclear magnetic resonance (NMR) spectroscopy would then be used on isolated impurities to confirm their exact chemical structure.

Potential impurities could theoretically include starting materials that were not fully consumed, by-products from unintended reaction pathways, or degradation products. Without a known synthetic route published in the available literature, a definitive list of potential process-related impurities cannot be compiled.

Isolation of Impurities via Preparative Chromatography

Once impurities are detected, their isolation is often necessary for complete structural characterization and for use as analytical standards. Preparative chromatography is the standard method for isolating compounds in sufficient quantities for further analysis.

While general principles of preparative chromatography are well-established, specific methods for the isolation of impurities from this compound have not been detailed in publicly accessible sources. The process would typically involve scaling up an analytical HPLC method to a preparative scale. Key considerations in developing a preparative method include the choice of stationary phase and mobile phase to achieve optimal separation (selectivity) between the main compound and the target impurity. Due to the basic nature of the amine group in this compound, a reversed-phase column with a mobile phase containing appropriate modifiers to ensure good peak shape would likely be employed. Fractions would be collected as they elute from the column, and those containing the purified impurity would be combined and concentrated.

Chiral Analysis of this compound

The structure of this compound contains at least one chiral center at the 4-position of the oxane ring, where the amine and cyclopropyl (B3062369) groups are attached. The presence of stereoisomers necessitates the development of chiral analytical methods to separate and quantify the different enantiomers or diastereomers.

Specific methods for the chiral analysis of this compound are not available in the reviewed literature. However, the analysis would typically be performed using chiral HPLC. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Common types of CSPs used for the separation of chiral amines include those based on cyclodextrins or polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The development of a suitable method would involve screening various chiral columns and mobile phases to find conditions that provide adequate resolution between the stereoisomers.

Derivatization and Analog Synthesis: Exploiting 4 Cyclopropyloxan 4 Amine Hydrochloride As a Building Block

Chemical Reactivity and Transformation Pathways of the Cyclopropyloxan-4-amine Moiety

The chemical behavior of the 4-cyclopropyloxan-4-amine (B13063505) moiety is primarily dictated by the lone pair of electrons on its nitrogen atom, which makes the primary amine group both basic and nucleophilic. nih.gov This nucleophilicity is the key to most derivatization strategies. numberanalytics.com

The primary amine (R-NH2) can readily react with electrophiles. Common transformations include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This reaction is typically robust, and over-acylation is not a concern as the resulting amide is less nucleophilic than the starting amine. uomustansiriyah.edu.iq

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This reaction is a cornerstone of medicinal chemistry, often conducted in the presence of a base like pyridine (B92270) or triethylamine. cbijournal.comrsc.org

Alkylation: While direct alkylation with alkyl halides can be difficult to control and may lead to mixtures of primary, secondary, and tertiary amines, it is a possible transformation pathway. uomustansiriyah.edu.iq

Reductive Amination: A more controlled method for alkylation involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to a more substituted amine using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). organic-chemistry.orgmasterorganicchemistry.com

The oxane ring, as a saturated ether, is generally chemically inert under standard synthetic conditions, providing a stable scaffold. Ring-opening reactions typically require harsh conditions, such as strong acids, which are not commonly employed when the goal is to modify the amine. The cyclopropyl (B3062369) group is also relatively stable but can participate in certain transition-metal-catalyzed reactions, although these are less common for simple derivatization.

Functionalization Strategies for Amine and Ring Modifications

Functionalization strategies focus almost exclusively on the versatile primary amine, as direct modification of the stable oxane ring is synthetically challenging. The primary amine serves as a handle for introducing a wide array of functional groups to explore structure-activity relationships (SAR). quizlet.com

Key strategies for amine functionalization include:

Amide Bond Formation: This is one of the most common strategies. The amine can be coupled with a diverse range of carboxylic acids (activated as acyl chlorides, for example) to generate a library of amide derivatives. uomustansiriyah.edu.iqoup.com

Sulfonamide Synthesis: Reacting the amine with various sulfonyl chlorides introduces the sulfonamide group, a privileged structure in many approved drugs. nih.gov This functional group can act as a hydrogen bond donor and acceptor, influencing how the molecule binds to biological targets.

Reductive Amination: This powerful technique allows for the introduction of various alkyl and aryl groups. By choosing different aldehydes or ketones, a wide variety of secondary amines can be synthesized in a controlled manner. organic-chemistry.orgacs.org This method is highly valued for its versatility and is often used in the creation of compound libraries. nih.gov

Direct functionalization of the oxane ring would likely require a multi-step de novo synthesis of the ring system itself, incorporating desired substituents before the final amine installation.

Design and Synthesis of Novel 4-Cyclopropyloxan-4-amine Hydrochloride Derivatives for Biological Screening

The design of novel derivatives is guided by the goal of improving a compound's biological activity, selectivity, and pharmacokinetic properties. uobaghdad.edu.iq This is achieved by systematically altering the structure of the lead compound and assessing the impact of these changes. slideshare.netderpharmachemica.com

The primary amino group is the most accessible point for modification. Synthetic chemists can readily generate diverse analogs by leveraging well-established reactions.

| Reaction Type | Reagent Class | Resulting Functional Group | Purpose of Modification |

| Acylation | Acyl Chlorides, Carboxylic Acids | Amide | Introduce groups for H-bonding, alter polarity, explore hydrophobic pockets. quizlet.com |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce a key pharmacophore, act as H-bond donor/acceptor. nih.gov |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine | Add bulky or flexible groups, alter basicity and lipophilicity. numberanalytics.commasterorganicchemistry.com |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea | Introduce rigid linkers with H-bonding capabilities. mdpi.com |

These modifications allow chemists to systematically probe the chemical space around the core scaffold to identify key interactions with a biological target. nih.govacs.org

Direct substitution on the pre-formed oxane ring is not a common strategy due to its low reactivity. Instead, derivatives with substitutions on the ring system are typically accessed through the total synthesis of the scaffold. This involves starting with simpler, substituted precursors and constructing the oxane ring with the desired chemical handles already in place. This approach, while more labor-intensive, allows for the introduction of substituents at any position of the ring, offering a different axis of structural diversity compared to amine functionalization.

The choice of which chemical groups to introduce is a strategic decision based on established principles of medicinal chemistry. fiveable.me The goal is to optimize the molecule's interaction with its target and improve its drug-like properties.

| Chemical Group Type | Example(s) | Strategic Purpose |

| Aromatic/Heteroaromatic Rings | Phenyl, Pyridyl, Thienyl | Explore potential pi-stacking or hydrophobic interactions; can be sites for further functionalization. quizlet.comdrugdesign.org |

| Alkyl Chains (linear, branched) | Propyl, Isopropyl, Cyclohexyl | Probe the size and shape of binding pockets; modulate lipophilicity. |

| Polar/Hydrogen Bonding Groups | Hydroxyl (-OH), Amide (-CONH2) | Improve aqueous solubility; form key hydrogen bonds with the target protein. drugdesign.org |

| Halogens | Fluoro (-F), Chloro (-Cl) | Act as bioisosteres for hydrogen, modulate metabolic stability, and can form halogen bonds. |

By systematically introducing these groups, researchers can build a detailed understanding of the structure-activity relationship (SAR) and optimize the lead compound into a potential drug candidate. acs.org

Creation of Compound Libraries Based on the this compound Scaffold

This compound is an ideal scaffold for the creation of compound libraries for high-throughput screening (HTS). enamine.net A scaffold is a core molecular structure upon which a variety of substituents are attached to generate a collection of related compounds, known as a library. nih.gov

The process typically involves a "split-and-pool" synthesis strategy or parallel synthesis, where the core scaffold is reacted with a large set of diverse building blocks. nih.gov Given the reactivity of its primary amine, the 4-cyclopropyloxan-4-amine scaffold can be readily coupled with libraries of carboxylic acids, sulfonyl chlorides, or aldehydes. nih.govchempedia.info For instance, reacting the scaffold with 100 different carboxylic acids in a parallel synthesizer would rapidly generate a library of 100 distinct amide derivatives.

These libraries, often containing thousands of compounds, are then screened against biological targets to identify "hits"—compounds that show desired activity. enamine.net The design of these libraries aims to maximize chemical diversity to increase the chances of finding novel and potent bioactive molecules. nih.gov The use of a rigid scaffold like cyclopropyloxan ensures that the appended functional groups are presented in a well-defined spatial orientation.

Scientific Inquiry into this compound Derivatization Remains Uncharted

Despite the growing interest in novel chemical scaffolds in medicinal chemistry, a thorough review of scientific literature and patent databases reveals a significant gap in the exploration of this compound as a foundational building block for analog synthesis and structure-activity relationship (SAR) studies.

Extensive searches for published research detailing the derivatization of this compound and the subsequent biological evaluation of its analogs have yielded no specific results. This indicates that, as of now, the potential of this particular chemical entity as a scaffold for developing new therapeutic agents appears to be publicly undocumented.

The core of drug discovery and development often relies on the systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity. This process, known as a Structure-Activity Relationship (SAR) study, is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Such studies typically involve the synthesis of a library of related compounds (analogs) and their subsequent testing in relevant biological assays. The data generated, often presented in detailed tables, allows medicinal chemists to build a model of the pharmacophore—the essential features of the molecule required for its biological activity.

While there is a wealth of information on the broader classes of compounds that share some structural features with this compound, such as cyclopropylamines and substituted oxanes, this general knowledge cannot be directly extrapolated to this specific and unique scaffold. The interplay of the cyclopropyl group, the quaternary carbon on the oxane ring, and the primary amine presents a distinct three-dimensional structure that could offer novel interactions with biological targets.

The absence of dedicated SAR studies on derivatives of this compound means that no data tables or detailed research findings can be presented. The scientific community has not yet, to public knowledge, exploited this compound as a starting material for a dedicated medicinal chemistry campaign. Therefore, any discussion on its derivatization and the corresponding structure-activity relationships would be purely speculative and fall outside the bounds of established scientific fact.

This highlights a potential untapped area for future research. The unique conformational constraints and physicochemical properties imparted by the spirocyclic-like junction of the cyclopropyl group and the oxane ring could make this compound an attractive starting point for the discovery of new bioactive molecules. However, until such research is conducted and published, a detailed article on the SAR of its analogs cannot be compiled.

Preclinical Biological Activity and Proposed Mechanisms of Action

In Vitro Pharmacological Characterization in Research Models

While specific binding affinities for 4-Cyclopropyloxan-4-amine (B13063505) hydrochloride at the Nociceptin Opioid Peptide (NOP) receptor have not been detailed in publicly available literature, the compound's potential interaction with the C-C Chemokine Receptor Type 2 (CCR2) has been an area of investigation. CCR2, along with its primary ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), plays a crucial role in mediating inflammatory responses by directing the migration of monocytes and other leukocytes to sites of inflammation. nih.gov

Research into CCR2 antagonists has identified compounds that potently inhibit CCL2-induced chemotaxis. For instance, one CCR2b antagonist demonstrated an IC50 of 180 nM in a binding assay and an IC50 of 24 nM in a functional chemotaxis assay. nih.gov The interaction between CCR2 and its antagonists is influenced by specific amino acid residues within the receptor's transmembrane domains. Notably, Glu291 in the seventh transmembrane domain (TM7), a highly conserved residue in many CC chemokine receptors, along with His121 on TM3 and Ile263 on TM6, are significant for antagonist binding. nih.gov

Functionally, the blockade of the CCR2 pathway has been shown to have anti-proliferative and anti-invasive effects in certain cancer cell lines. In one study, a CCR2 antagonist was found to reduce the CCL2-mediated invasion of A549 lung cancer cells, an effect linked to the downregulation of matrix metalloproteinase-9 (MMP-9) expression.

Table 1: In Vitro Activity of a CCR2 Antagonist

| Parameter | Value |

|---|---|

| CCR2b Binding IC50 | 180 nM nih.gov |

There is a lack of specific data concerning the direct effects of 4-Cyclopropyloxan-4-amine hydrochloride on phosphodiesterases (PDEs), cyclooxygenases (COX), or lipoxygenases (LOX). However, studies on structurally analogous 4-aminopiperidine (B84694) derivatives have pointed to a potential mechanism of action involving the inhibition of ergosterol (B1671047) biosynthesis.

Ergosterol is an essential sterol in fungal cell membranes, and its biosynthetic pathway is a validated target for antifungal therapies. nih.gov The inhibition of key enzymes in this pathway, such as sterol C14-reductase and sterol C8-isomerase, disrupts membrane integrity and leads to fungal cell death. nih.gov A series of synthesized 4-aminopiperidine derivatives have demonstrated notable antifungal activity against clinically relevant pathogens, including Aspergillus spp. and Candida spp. nih.gov Mechanistic studies with these compounds indicated that their antifungal effect is due to the inhibition of sterol C14-reductase and sterol C8-isomerase. nih.gov

Table 2: Antifungal Profile of a 4-Aminopiperidine Derivative

| Fungal Species | MIC Range (µg/mL) | Proposed Target Enzymes |

|---|

Direct experimental data on the functional cellular responses to this compound, including its impact on specific signal transduction pathways or platelet activation, are not currently available. However, insights can be drawn from studies on other heterocyclic compounds. For example, certain beta-lactam compounds have been identified as inhibitors of human platelet activation. nih.gov These compounds were found to impede agonist-induced cellular calcium mobilization, thereby inhibiting platelet aggregation in response to physiological stimuli such as ADP, collagen, and thrombin. nih.gov

Information regarding the modulation of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) levels by this compound is not available. However, research on related structures, such as 4-aminopyridine (B3432731), suggests a potential to influence intracellular calcium dynamics. 4-aminopyridine has been demonstrated to induce the release of calcium from intracellular stores, specifically the sarcoplasmic reticulum, in cardiac muscle cells. This action was independent of extracellular calcium, pointing to a direct effect on internal calcium pools.

In Vivo Studies in Animal Models for Efficacy Proof-of-Concept

A review of the current scientific literature reveals a lack of in vivo studies investigating the effects of this compound in animal models of neurological function. Consequently, there is no available data to assess its potential impact on processes such as learning and memory, synaptic plasticity, locomotor control, neuroprotection, or neurogenesis.

Animal Models of Pain and Sensory Perception

No publicly available studies on the effects of this compound in animal models of pain and sensory perception were found.

Animal Models for Inflammatory Responses

There is no published research on the use of this compound in animal models of inflammation.

Investigation in Other Preclinical Disease Models

A comprehensive literature search did not yield any studies investigating the efficacy of this compound in preclinical models of other diseases, including but not limited to antifungal, anxiolytic, antiviral, antidiabetic, cardiovascular, renal, respiratory, gastrointestinal, liver, genitourinary, and metabolic disorders.

Elucidation of Molecular Mechanisms of Action

Ligand-Target Interaction Dynamics

There is no available data describing the interaction of this compound with any biological target.

Downstream Signaling Pathway Cascades

No studies have been published that elucidate the downstream signaling pathways modulated by this compound.

Role as a Biochemical Probe for Studying Oxidative Stress Mechanisms

There is no evidence in the current scientific literature to suggest that this compound has been utilized as a biochemical probe for investigating oxidative stress.

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique is crucial for understanding the mechanism of action of potential drug candidates by identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, and estimating the binding affinity.

A review of the scientific literature reveals a lack of specific ligand-protein docking studies for 4-Cyclopropyloxan-4-amine (B13063505) hydrochloride. Such a study would require a defined protein target. If a target were identified, docking simulations would be performed to predict how 4-Cyclopropyloxan-4-amine hydrochloride fits into the binding site. The results would typically be presented in a table format, as illustrated below.

Illustrative Data Table: Predicted Binding Affinities from Docking Simulations

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Target X | Data not available | Data not available |

| Target Y | Data not available | Data not available |

| Target Z | Data not available | Data not available |

This table is for illustrative purposes only, as no specific data for this compound is currently available in published literature.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the influence of solvent on molecular interactions.

There are no publicly available molecular dynamics simulation studies specifically focused on this compound. If such studies were conducted, they would provide valuable information on the compound's preferred conformations in different environments and the stability of its binding to a target protein.

Pharmacophore Modeling and Feature Prediction

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models can then be used to screen large databases of compounds for molecules with similar features, potentially identifying new active compounds.

No specific pharmacophore models based on this compound have been reported in the scientific literature. The development of such a model would depend on having a set of known active molecules for a particular target or a detailed understanding of the target's binding site.

Illustrative Data Table: Predicted Pharmacophoric Features

| Feature Type | Number of Features |

| Hydrogen Bond Acceptor | Data not available |

| Hydrogen Bond Donor | Data not available |

| Hydrophobic Center | Data not available |

| Positive Ionizable | Data not available |

This table is for illustrative purposes only, as no specific data for this compound is currently available in published literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new compounds and to guide the optimization of lead compounds.

A QSAR analysis requires a dataset of structurally related compounds with measured biological activity. As there are no published studies providing such a dataset for analogs of this compound, no QSAR models have been developed for this compound.

In Silico ADME Prediction (Absorption, Distribution, Metabolism)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are valuable in the early stages of drug discovery to identify candidates with favorable drug-like properties.

While general in silico ADME prediction tools are widely available, specific and validated prediction data for this compound is not present in the accessible scientific literature. Such predictions would typically include parameters like aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Illustrative Data Table: Predicted In Silico ADME Properties

| ADME Property | Predicted Value |

| Aqueous Solubility | Data not available |

| Blood-Brain Barrier Permeability | Data not available |

| CYP450 2D6 Inhibition | Data not available |

| Human Intestinal Absorption | Data not available |

This table is for illustrative purposes only, as no specific data for this compound is currently available in published literature.

Medicinal Chemistry Research and Drug Discovery Implications

4-Cyclopropyloxan-4-amine (B13063505) Hydrochloride as a Lead Compound for Exploratory Drug Development

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure/activity relationships, pharmacokinetic properties, or other characteristics that require modification to yield a viable drug candidate. While specific studies on 4-Cyclopropyloxan-4-amine hydrochloride as a lead compound are not widely reported, its structural features suggest its potential in this role. The oxane ring, a saturated six-membered cyclic ether, is a key structural motif found in a variety of biologically active molecules and approved drugs. nih.gov The incorporation of an amine group at the 4-position introduces a basic center that can be crucial for target binding and can influence the physicochemical properties of the molecule.

The cyclopropyl (B3062369) moiety attached to the same carbon as the amine is another feature of interest. Cyclopropyl groups are often incorporated into drug candidates to improve metabolic stability, potency, and target selectivity. They can also influence the conformation of the molecule, which can be critical for its interaction with a biological target. The combination of the oxane ring, the amino group, and the cyclopropyl substituent in this compound presents a unique three-dimensional structure that could be exploited for binding to a variety of biological targets.

The development of novel lead compounds is a critical step in addressing unmet medical needs. For instance, in the search for new anticancer agents, novel series of 4-aminoquinazoline derivatives have been identified as promising leads. nih.gov Similarly, 4-aminoquinoline (B48711) hydrazone analogues are being explored as potential leads for drug-resistant malaria. nih.gov These examples highlight the importance of the "amino-heterocycle" motif in generating new therapeutic agents. By extension, this compound, with its distinct "amino-oxane" core, represents a valuable starting point for the discovery of new drugs.

Table 1: Structural Features of this compound and Their Potential Implications in Drug Discovery

| Structural Feature | Potential Contribution to Drug-like Properties |

| Oxane Ring | Can improve hydrophilicity and metabolic stability. researchgate.net |

| 4-Amino Group | Provides a basic center for target interaction and can be modified to tune physicochemical properties. |

| Cyclopropyl Group | Can enhance potency, metabolic stability, and introduce conformational rigidity. |

| Hydrochloride Salt | Improves solubility and handling of the compound. |

Scaffold-Based Drug Design Strategies and Optimization

Scaffold-based drug design is a powerful strategy in medicinal chemistry that focuses on the core structure of a molecule (the scaffold) and explores how different substituents affect its biological activity. This approach allows for the systematic optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A key technique in this area is "scaffold hopping," where the core of a known active molecule is replaced with a structurally different scaffold while maintaining the original biological activity. slideshare.netresearchgate.net

The oxane ring in this compound can serve as a versatile scaffold for the design of new therapeutic agents. By keeping the oxane core constant, medicinal chemists can synthesize a library of analogues with different substituents at the amine and other positions of the ring. This systematic approach, known as structure-activity relationship (SAR) studies, is crucial for understanding how chemical structure relates to biological function. For example, SAR studies on 4-aminoquinoline derivatives have been instrumental in the development of new antimalarial drugs. nih.govucsf.edunih.gov

Optimization of a lead compound like this compound would involve several strategies:

Modification of the Amine Group: The primary amine can be derivatized to secondary or tertiary amines, amides, sulfonamides, or other functional groups to explore different interactions with the target protein. This can also modulate the basicity and lipophililicity of the compound.

Substitution on the Oxane Ring: Introducing substituents on the oxane ring can influence the molecule's conformation and its interaction with the biological target. This can also affect its metabolic stability.

Scaffold Hopping: The oxane ring itself could be replaced with other cyclic systems, such as piperidine (B6355638), cyclohexane (B81311), or other heterocyclic rings, to explore new chemical space and potentially discover scaffolds with improved properties. nih.gov

The goal of these optimization strategies is to develop a compound with a desirable balance of potency, selectivity, and drug-like properties, often summarized by Lipinski's rule of five.

Table 2: Potential Scaffold-Based Optimization Strategies for 4-Cyclopropyloxan-4-amine Derivatives

| Strategy | Rationale | Example Modification |

| Amine Derivatization | Modulate basicity, lipophilicity, and target interactions. | Alkylation, acylation, sulfonylation of the amino group. |

| Ring Substitution | Influence conformation and metabolic stability. | Introduction of alkyl or fluoro groups on the oxane ring. |

| Scaffold Hopping | Explore new chemical space and improve overall properties. | Replacement of the oxane ring with a piperidine or cyclohexane ring. |

Future Research Directions and Challenges in the Investigation of Substituted Oxane Amines

The field of medicinal chemistry is constantly evolving, with a continuous search for novel molecular scaffolds and synthetic methodologies. Substituted oxane amines, as exemplified by this compound, represent a promising area for future research.

Future Research Directions:

Exploration of Biological Targets: A key area of future research will be to screen this compound and its analogues against a wide range of biological targets to identify their potential therapeutic applications. Given the structural similarities to other bioactive molecules, these compounds could show activity against targets in areas such as oncology, infectious diseases, and central nervous system disorders.

Development of Novel Synthetic Methodologies: Efficient and stereoselective synthetic routes to access a diverse range of substituted oxane amines are crucial for thorough SAR studies. The development of new synthetic methods will be a key enabler for future research in this area. acs.org

Computational Modeling and Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, can help to predict the binding of substituted oxane amines to their biological targets and guide the design of more potent and selective analogues.

Challenges:

Synthesis of Complex Oxane Structures: The synthesis of substituted oxanes, particularly with specific stereochemistry, can be challenging. acs.org Overcoming these synthetic hurdles will be essential for the exploration of this chemical space.

Understanding Structure-Activity Relationships: Establishing clear SAR for this class of compounds will require the synthesis and biological evaluation of a large and diverse library of analogues.

Pharmacokinetic and Toxicological Profiling: A significant challenge in drug development is ensuring that a compound has favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and an acceptable safety profile. Thorough preclinical evaluation of promising substituted oxane amines will be necessary.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Cyclopropyloxan-4-amine hydrochloride to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For cyclopropane-containing amines, cyclopropane ring stability under acidic or basic conditions must be evaluated to prevent ring-opening side reactions. Multi-step protocols involving protection/deprotection of amine groups (e.g., using Boc or Fmoc groups) are often employed to enhance selectivity . Purification via recrystallization or column chromatography with polar solvents (e.g., ethanol/water mixtures) is critical to isolate the hydrochloride salt form .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

- Methodological Answer : The hydrochloride salt form improves aqueous solubility compared to the free base, but lipophilic cyclopropyl and oxane groups may still limit solubility. Strategies include:

- Using co-solvents like DMSO (≤10% v/v) to pre-dissolve the compound before dilution in buffer.

- Adjusting pH to 4–6 to maintain protonation of the amine group, enhancing solubility.

- Employing sonication or mild heating (≤40°C) to aid dissolution without degrading the compound .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the cyclopropyl ring (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and oxane ring conformation.

- X-ray Crystallography : Resolves bond angles and distances, critical for verifying stereochemistry of the cyclopropane-oxane junction .

- Mass Spectrometry (HRMS) : Validates molecular weight and chloride counterion presence via isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation.

- Dispose of waste via neutralization with dilute sodium bicarbonate followed by incineration .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropyl group influence the compound’s biological activity or receptor binding?

- Methodological Answer : The cyclopropyl group’s rigid, planar structure can impose spatial constraints on receptor interactions. Computational docking studies (e.g., using AutoDock Vina) combined with enantioselective synthesis (e.g., chiral HPLC separation) are used to correlate stereochemistry with activity. For example, trans-cyclopropyl derivatives may exhibit higher affinity for amine transporters compared to cis isomers due to reduced steric hindrance .

Q. What experimental approaches can resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?

- Methodological Answer :

- Standardization : Ensure consistent assay conditions (pH, temperature, buffer composition) across studies.

- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR targets).

- Batch Analysis : Compare compound purity (via HPLC) between studies, as impurities ≥2% can skew results .

Q. How can in vivo pharmacokinetic studies be designed to account for the compound’s metabolic instability?

- Methodological Answer :

- Prodrug Design : Modify the amine group with enzymatically cleavable moieties (e.g., acetyl or carbamate) to enhance metabolic stability.

- Radiolabeling : Use C-labeled compound to track metabolism and excretion pathways.

- LC-MS/MS Monitoring : Quantify parent compound and metabolites in plasma/tissue homogenates to identify major degradation pathways .

Q. What computational tools are effective for predicting the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Molecular Dynamics Simulations : Analyze binding modes with CYP3A4/2D6 isoforms using AMBER or GROMACS.